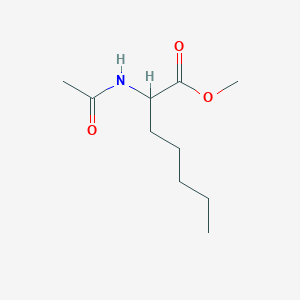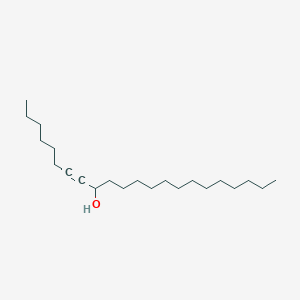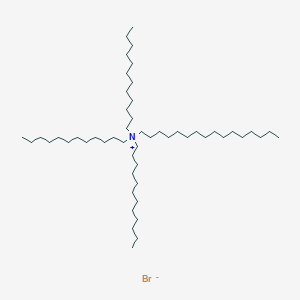
N,N,N-Tridodecylhexadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tridodecylhexadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and form micelles in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tridodecylhexadecan-1-aminium bromide typically involves the quaternization of hexadecan-1-amine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tridodecylhexadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. These reactions are carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions are conducted under acidic or neutral conditions.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted ammonium compounds, alcohols, and amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N,N-Tridodecylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,N-Tridodecylhexadecan-1-aminium bromide involves its interaction with lipid membranes and proteins. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. It also interacts with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: Known for its use as a surfactant and in the preparation of nanoparticles.
Hexadecyltrimethylammonium bromide: Commonly used in the synthesis of gold nanoparticles and as a component in DNA extraction buffers.
Uniqueness
N,N,N-Tridodecylhexadecan-1-aminium bromide is unique due to its longer alkyl chain, which enhances its ability to form stable micelles and interact with lipid membranes more effectively compared to shorter-chain quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
93906-67-3 |
|---|---|
Molekularformel |
C52H108BrN |
Molekulargewicht |
827.3 g/mol |
IUPAC-Name |
tridodecyl(hexadecyl)azanium;bromide |
InChI |
InChI=1S/C52H108N.BrH/c1-5-9-13-17-21-25-29-30-31-32-36-40-44-48-52-53(49-45-41-37-33-26-22-18-14-10-6-2,50-46-42-38-34-27-23-19-15-11-7-3)51-47-43-39-35-28-24-20-16-12-8-4;/h5-52H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KNFNLHQOBVIOIE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

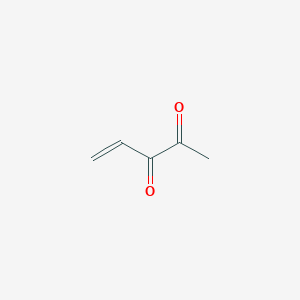
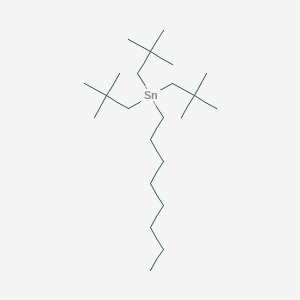
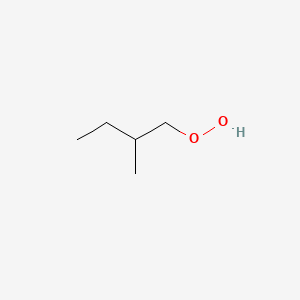
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

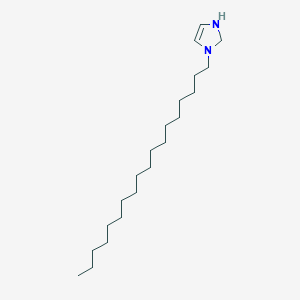
![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
